(2-(Indolin-1-ylmethyl)phenyl)boronic acid
Description
(2-(Indolin-1-ylmethyl)phenyl)boronic acid is a boronic acid derivative featuring an indoline moiety linked to a phenyl ring via a methylene bridge. The boronic acid group (-B(OH)₂) at the ortho position of the phenyl ring confers reactivity toward diols and other nucleophiles, making it a candidate for applications in medicinal chemistry, catalysis, and materials science.
Properties
IUPAC Name |
[2-(2,3-dihydroindol-1-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO2/c18-16(19)14-7-3-1-6-13(14)11-17-10-9-12-5-2-4-8-15(12)17/h1-8,18-19H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUHZYQHNPZPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2CCC3=CC=CC=C32)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Indolin-1-ylmethyl)phenyl)boronic acid typically involves the reaction of indoline with a suitable boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of (2-(Indolin-1-ylmethyl)phenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The choice of catalyst and reaction conditions is crucial to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(2-(Indolin-1-ylmethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Major Products
Oxidation: Phenols
Reduction: Boranes
Substitution: Various substituted aromatic compounds, depending on the reactants used in the coupling reactions.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that indole derivatives, including (2-(Indolin-1-ylmethyl)phenyl)boronic acid, exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For instance, studies have shown that indole-based compounds can inhibit key proteins involved in tumor progression, leading to reduced cell proliferation in various cancer types .
1.2 Enzyme Inhibition
The compound has also been explored for its potential in enzyme inhibition. Specifically, it has shown promise as an inhibitor of cyclooxygenase enzymes, which are crucial in inflammatory responses. Structural modifications of indole derivatives have led to enhanced potency against these enzymes, suggesting that (2-(Indolin-1-ylmethyl)phenyl)boronic acid may possess similar inhibitory effects .
1.3 Neuropharmacological Effects
Indole derivatives have been investigated for their neuropharmacological properties, particularly their interactions with serotonin receptors. Modifications in the structure of these compounds can influence their binding affinities, making them potential candidates for the treatment of anxiety and depression .
Synthetic Applications
2.1 Suzuki-Miyaura Coupling Reactions
(2-(Indolin-1-ylmethyl)phenyl)boronic acid can serve as a key intermediate in Suzuki-Miyaura coupling reactions, which are vital for synthesizing biaryl compounds. The presence of the boronic acid functional group allows for efficient cross-coupling with various electrophiles, facilitating the development of complex organic molecules .
2.2 Petasis Boron-Mannich Reaction
This compound has been utilized in the Petasis reaction, a multicomponent reaction that allows for the synthesis of β-amino acids from boronic acids, amines, and carbonyl compounds. This reaction highlights the versatility of (2-(Indolin-1-ylmethyl)phenyl)boronic acid in creating diverse chemical entities with potential biological activity .
Material Science
3.1 Development of Sensors
The unique electronic properties of indole derivatives make them suitable for applications in sensor technology. Research has demonstrated that these compounds can be integrated into sensor devices for detecting various analytes due to their ability to undergo reversible redox reactions .
3.2 Antibacterial Properties
Studies have shown that indole-based compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural characteristics of (2-(Indolin-1-ylmethyl)phenyl)boronic acid contribute to its effectiveness as a selective antibacterial agent, making it a candidate for developing new antimicrobial therapies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (2-(Indolin-1-ylmethyl)phenyl)boronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active compounds. The indolin-1-ylmethyl group enhances the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Electronic Effects
- 1-AmidO-2-Triazolylethaneboronic Acid (): Substitution of the phenyl ring in 1-amido-2-phenylethaneboronic acid with a triazole ring enhances β-lactamase inhibition (MICs) while maintaining similar Ki values. This highlights how heterocyclic substituents can improve bioavailability without compromising target binding .
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid (): This compound demonstrated potent inhibition of fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A. The methoxyethyl-phenoxy group likely enhances solubility and target engagement . Comparison: The indoline group may confer distinct solubility and binding profiles due to its fused bicyclic structure, which combines aromatic and amine functionalities.
Physicochemical Properties
- Solubility Challenges (): Boronic acids like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid (2) and pyren-1-yl boronic acid (3) precipitate in RPMI medium, limiting in vitro assays. Prediction: The indoline group may improve aqueous solubility compared to purely hydrophobic substituents (e.g., pyrene), but precipitation risks remain.
Electron Transfer and Stability () :

Phenyl boronic acid forms stable complexes with diols, but steric hindrance (e.g., from adjacent substituents) destabilizes boronate esters. Substituent electronics (ρ = 2.1 for acidity) also influence binding .
Data Tables
Table 2: Physicochemical Properties and Challenges
Biological Activity
(2-(Indolin-1-ylmethyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a boronic acid group attached to an indoline and phenyl moiety, which contributes to its unique chemical properties. The structure can be represented as follows:
1. Anticancer Activity
Recent studies have indicated that (2-(Indolin-1-ylmethyl)phenyl)boronic acid exhibits significant anticancer properties. In vitro assays demonstrated that this compound has a high cytotoxic effect on various cancer cell lines, particularly:
- MCF-7 (breast cancer) with an IC50 of 18.76 ± 0.62 µg/mL.
- Other studies have shown its ability to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells, suggesting a potential mechanism for its anticancer effects .
2. Antioxidant Activity
The compound has been evaluated for its antioxidant properties using DPPH and CUPRAC methods. It exhibited strong free radical scavenging ability, with an IC50 value of 0.14 ± 0.01 µg/mL in DPPH assays, indicating its potential as an antioxidant agent .
3. Enzyme Inhibition
(2-(Indolin-1-ylmethyl)phenyl)boronic acid has shown promising results as an enzyme inhibitor:
- Acetylcholinesterase : Moderate activity with an IC50 of 115.63 ± 1.16 µg/mL.
- Butyrylcholinesterase : High activity with an IC50 of 3.12 ± 0.04 µg/mL.
- Antiurease : IC50 of 1.10 ± 0.06 µg/mL.
- Antithyrosinase : IC50 of 11.52 ± 0.46 µg/mL, indicating potential applications in managing conditions related to these enzymes .
The biological activity of (2-(Indolin-1-ylmethyl)phenyl)boronic acid is attributed to its interaction with specific molecular targets within cells:
- Cell Cycle Regulation : The compound appears to disrupt the normal progression of the cell cycle, particularly at the G2/M checkpoint, which is critical for cancer cell proliferation.
- Apoptosis Induction : Evidence suggests that it may activate apoptotic pathways, leading to increased cancer cell death.
Research Findings and Case Studies
A comprehensive evaluation of the compound's biological activities was conducted in a study where it was incorporated into a cream formulation for topical application:
| Activity Type | Method Used | Result |
|---|---|---|
| Antioxidant | DPPH Free Radical Scavenging | IC50: 0.14 ± 0.01 µg/mL |
| Cytotoxicity | MTT Assay | IC50 on MCF-7: 18.76 ± 0.62 µg/mL |
| Enzyme Inhibition | Various Enzyme Assays | High butyrylcholinesterase: IC50: 3.12 ± 0.04 µg/mL |
This study highlighted the compound's potential in both therapeutic applications and cosmetic formulations due to its favorable safety profile on healthy cell lines while exhibiting significant cytotoxicity towards cancerous cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

